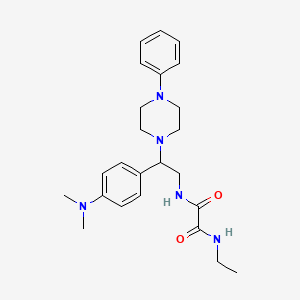
2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a morpholinopyridazinyl group attached to a phenyl ring, which is further connected to a benzamide group via a fluoro substituent.Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 138–140°C . Its 1H NMR and 13C NMR spectra have been reported .Scientific Research Applications
Antimicrobial Activity
Some derivatives of fluorinated benzamides, including those with morpholine groups, have shown promising antimicrobial activity. Compounds similar in structure to 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide have been synthesized and tested for their anti-microbial potential. For instance, novel fluorinated Morpholine containing benzamide derivatives exhibited potent antifungal and antibacterial activity compared with standard drug molecules (Patharia, Raut, Dhotre, & Pathan, 2020).
Cancer Research
Fluorine-containing benzamide analogs have been evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, including fluorine-18-labeled derivatives, have shown high tumor uptake and could be potential candidates for cancer imaging and diagnosis (Tu et al., 2007).
Neurological Studies
Compounds related to this compound have been used in neuroimaging. For instance, fluorine-18 labeled 4-fluorobenzoyl derivatives have been synthesized for imaging brain cholinergic deficits, indicating their potential application in studying neurological disorders (Sorger et al., 2009).
Herbicidal Applications
Fluorinated compounds, such as those structurally related to this compound, have shown significant herbicidal activity. These compounds act as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism, indicating their potential use in agriculture (Huang et al., 2005).
Properties
IUPAC Name |
2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKNBEQRRWVEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
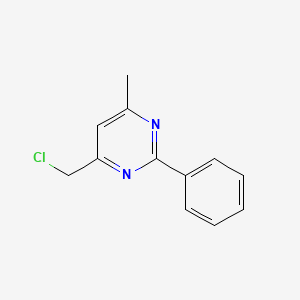

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
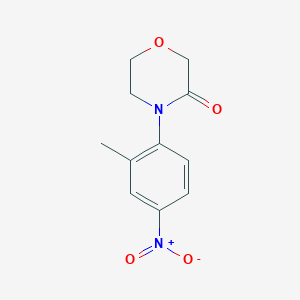

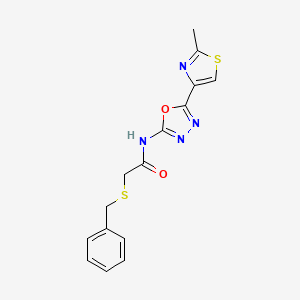
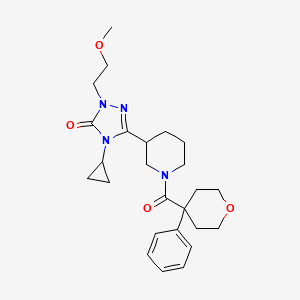
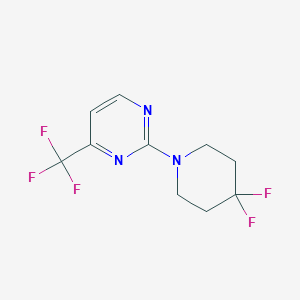
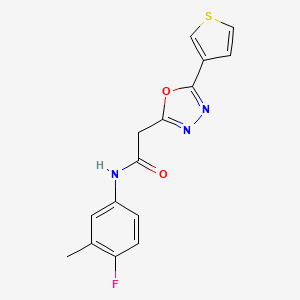
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)
